molecular formula C16H16N4O5 B14977017 methyl [4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate

methyl [4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate

Cat. No.: B14977017
M. Wt: 344.32 g/mol
InChI Key: QJEVNXFZDAPKHU-UHFFFAOYSA-N
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Description

Methyl [4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate (CAS: 900257-72-9) is a synthetic coumarin derivative with the molecular formula C₁₆H₁₆N₄O₅ and a molecular weight of 344.327 g/mol . Its structure features:

  • A 2H-chromen-2-one core substituted with methyl groups at positions 4 and 6.
  • A methyl ester at the 3-position, enhancing lipophilicity compared to carboxylic acid analogs.

This compound is structurally related to bioactive coumarins, which are studied for applications in medicinal chemistry due to their anticoagulant, anti-inflammatory, and anticancer properties.

Properties

Molecular Formula

C16H16N4O5

Molecular Weight

344.32 g/mol

IUPAC Name

methyl 2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate

InChI

InChI=1S/C16H16N4O5/c1-8-10-4-5-12(24-7-13-17-19-20-18-13)9(2)15(10)25-16(22)11(8)6-14(21)23-3/h4-5H,6-7H2,1-3H3,(H,17,18,19,20)

InChI Key

QJEVNXFZDAPKHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate typically involves multiple steps:

    Formation of the Chromen-3-yl Acetate Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-3-yl acetate structure.

    Introduction of the Tetrazolylmethoxy Group: The tetrazolylmethoxy group is introduced through a nucleophilic substitution reaction, where a suitable tetrazole derivative reacts with the chromen-3-yl acetate intermediate.

    Final Methylation: The final step involves the methylation of the intermediate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced chromen-3-yl derivatives.

    Substitution: The tetrazolylmethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen-3-yl acetates.

Scientific Research Applications

Methyl [4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for use in the development of novel materials with specific optical and electronic properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of methyl [4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets. The tetrazolylmethoxy group can bind to enzyme active sites, inhibiting their activity. Additionally, the chromen-3-yl acetate core can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs: Tetrazole vs. Other Heterocycles

The 1H-tetrazole moiety distinguishes this compound from analogs with triazole or pyrazine heterocycles. Key comparisons include:

Compound Name / CAS Molecular Formula Heterocycle Key Substituents Molecular Weight (g/mol)
Target Compound (900257-72-9) C₁₆H₁₆N₄O₅ 1H-tetrazole 4,8-dimethyl; methyl ester 344.327
N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (573933-59-2) C₁₇H₁₉N₇OS 1,2,4-triazole Pyrazin-2-yl; thioether 393.44
[4,8-Dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid (896600-32-1) C₁₅H₁₄N₄O₅ 1H-tetrazole 4,8-dimethyl; carboxylic acid 330.29

Key Findings :

  • The tetrazole group (pKa ~4.5) offers acidity comparable to carboxylic acids (pKa ~4.7), making it a bioisostere. However, its metabolic stability and resistance to enzymatic hydrolysis enhance pharmacokinetics compared to triazoles or pyrazines .
  • The thioether in 573933-59-2 increases lipophilicity (predicted LogP >3.5) but reduces hydrogen-bonding capacity relative to tetrazoles.

Ester vs. Carboxylic Acid Derivatives

The methyl ester group in the target compound contrasts with the carboxylic acid in 896600-32-1 :

Property Target Compound (Methyl Ester) 896600-32-1 (Carboxylic Acid)
Water Solubility <42.9 µg/mL (estimated)* 42.9 µg/mL (pH 7.4)
LogP (Predicted) ~2.8 ~1.5
Bioavailability Enhanced membrane permeability Lower absorption

*The ester’s reduced solubility is inferred from the hydrophobicity of methyl groups. The ester likely acts as a prodrug , hydrolyzing in vivo to the active acid form .

Substituent Effects on the Chromen Core

The 4,8-dimethyl substituents on the chromen ring influence electronic and steric properties:

Compound Substituents on Chromen Core Electronic Effect Biological Implication
Target Compound 4,8-dimethyl Electron-donating Increased lipophilicity; altered binding to hydrophobic targets
4-(2,4-Dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide (346694-11-9) 2,4-dichlorophenoxy Electron-withdrawing Enhanced electrophilic reactivity; potential toxicity

The methyl groups in the target compound may improve metabolic stability compared to halogenated analogs.

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